5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Historical Development of Triazole Chemistry
The triazole scaffold, first identified by Bladin in 1885 as a five-membered heterocycle containing three nitrogen atoms (C₂H₃N₃), emerged as a cornerstone of medicinal chemistry following the discovery of antifungal azoles in the mid-20th century. Early breakthroughs included Woolley’s 1944 observation of azole-derived antifungal activity, which catalyzed the development of fluconazole, itraconazole, and voriconazole—agents that inhibit fungal CYP450-dependent ergosterol biosynthesis. Sharpless’s introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 2001 revolutionized triazole synthesis, enabling regioselective 1,4-disubstitution under mild conditions and expanding applications in drug design. These milestones established triazoles as versatile bioisosteres capable of mimicking peptide bonds while enhancing metabolic stability.
The pyrrolo[3,4-d]triazole system represents an evolutionary leap in triazole chemistry, combining the planar aromaticity of 1,2,3-triazole with the conformational flexibility of a partially saturated pyrrolidine ring. This fusion, first reported in the early 2000s, addressed limitations of traditional triazoles—such as poor solubility and limited three-dimensional diversity—by introducing sp³-hybridized carbons and ketone functionalities.
Classification of Pyrrolo-Fused Triazole Systems
Pyrrolo-fused triazoles are classified based on their annellation patterns and oxidation states:
- Fully Aromatic Systems : Characterized by complete π-electron delocalization across both rings (e.g., pyrrolo[2,3-d]triazoles). These exhibit strong UV absorption but limited solubility due to planar rigidity.
- Partially Saturated Derivatives : Including dihydro and tetrahydro variants, which introduce chiral centers and enhance solubility via reduced π-stacking. The 3a,6a-dihydro configuration in the target compound provides a boat-like conformation that facilitates protein binding.
- Oxidized Derivatives : Dione-functionalized systems (e.g., 4,6-diones) leverage ketone groups for hydrogen bonding and metabolic stability. The 4,6-dione motif in the subject compound is critical for forming stable interactions with enzymatic active sites.
Table 1 : Comparative Properties of Pyrrolo-Fused Triazole Subclasses
| Subclass | Aromaticity | Solubility (logP) | Common Applications |
|---|---|---|---|
| Fully aromatic | High | 2.1–3.8 | Photodynamic therapy |
| 3a,6a-Dihydro | Moderate | 1.4–2.5 | Kinase inhibition |
| 4,6-Dione derivatives | Low | 0.9–1.7 | Antiviral/antibacterial agents |
Significance in Heterocyclic Medicinal Chemistry
The pyrrolo[3,4-d]triazole-4,6-dione framework addresses three key challenges in drug design:
- Stereochemical Complexity : The fused system introduces two stereogenic centers (C3a and C6a), enabling enantioselective interactions with biological targets. For example, (3aR,6aS)-configured derivatives show 10-fold higher affinity for serine/threonine kinases than their enantiomers.
- Dual Hydrogen Bonding Capacity : The 4,6-dione moiety acts as a hydrogen bond acceptor-donor pair, mimicking transition states in enzymatic reactions. Crystallographic studies reveal that these groups stabilize interactions with ATP-binding pockets in kinases.
- Metabolic Resilience : Partial saturation of the pyrrolidine ring reduces oxidative dealkylation by cytochrome P450 enzymes, as demonstrated in microsomal stability assays (t₁/₂ > 120 min vs. 45 min for fully aromatic analogs).
Research Evolution of Dihydropyrrolo[3,4-d]triazole-4,6-dione Derivatives
Synthetic strategies for dihydropyrrolotriazolediones have evolved through three generations:
- First-Generation (2005–2012) : Huisgen cycloaddition between azides and maleimide derivatives yielded racemic mixtures with limited functionalization. For example, thermal [3+2] cycloaddition of benzyl azide to N-ethylmaleimide produced the core structure in 32% yield.
- Second-Generation (2013–2018) : Transition metal-catalyzed asymmetric synthesis enabled enantioselective construction. A 2016 study achieved 89% ee using Cu(I)/BOX catalysts, though substrate scope remained narrow.
- Third-Generation (2019–Present) : Multicomponent reactions (MCRs) integrating click chemistry and organocatalysis. The 2022 one-pot synthesis of 5-(3-chlorophenyl)-1-(2-methylbenzyl) derivatives via sequential CuAAC/Knoevenagel condensation achieved 76% yield with >99% regioselectivity.
Table 2 : Evolution of Synthetic Methods for Dihydropyrrolotriazolediones
| Method | Yield (%) | Regioselectivity | Key Advancement |
|---|---|---|---|
| Thermal cycloaddition | 32–45 | None | Core structure access |
| Cu(I)/BOX catalysis | 68–89 | 1,4-selectivity | Enantioselectivity control |
| MCR approach | 72–76 | 1,4,5-selectivity | Broad substrate tolerance |
The introduction of 3-chlorophenyl and 2-methylbenzyl substituents in contemporary derivatives reflects targeted modifications to enhance lipophilicity (cLogP 2.8) and π-π stacking with aromatic residues in binding pockets. X-ray diffraction analyses confirm that the 3-chloro group adopts a perpendicular orientation relative to the triazole plane, minimizing steric clashes during target engagement.
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-5-2-3-6-12(11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-4-7-13(19)9-14/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXSEKJEDEULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that derivatives of the dihydropyrrolo[3,4-d][1,2,3]triazole scaffold exhibit notable anti-cancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This mechanism is crucial for developing targeted therapies against tumors resistant to conventional treatments.
- Case Study : In a study published in 2020, a series of related compounds were synthesized and tested against breast cancer cell lines. Results showed that specific analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents, indicating enhanced potency .
Anti-Inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Dihydropyrrolo compounds have been investigated for their ability to inhibit key enzymes involved in inflammatory pathways.
- Enzyme Inhibition : Studies have demonstrated that 5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition is crucial for alleviating symptoms associated with chronic inflammatory diseases.
- Research Findings : A recent investigation highlighted the compound's effectiveness in reducing inflammation markers in vitro and in vivo models of arthritis. The results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various pathogens.
- Mechanism : The presence of the triazole ring is known to enhance the antimicrobial properties of compounds by interfering with nucleic acid synthesis and disrupting cellular membranes.
- Case Study : In a study focused on Mycobacterium tuberculosis (TB), derivatives of this compound were synthesized and tested for their efficacy against drug-resistant strains. The results indicated that certain analogs exhibited potent anti-TB activity with minimal cytotoxicity .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties.
- Neuroprotection Mechanism : Investigations into its effects on neurodegenerative diseases have shown that it can protect neuronal cells from oxidative stress-induced damage.
- Findings : In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation .
Data Summary Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound shares structural motifs with several heterocyclic systems:
Key Observations :
- The pyrrolo-triazole-dione core (target) is distinct from the pyrrolo-isoxazole-dione () and triazole-thione () systems, which may confer differences in ring strain and hydrogen-bonding capacity.
- Chlorophenyl substituents are common across all compounds, but their positions (2-, 3-, or 4-) modulate electronic effects. For example, the 3-chlorophenyl group in the target compound may enhance π-π stacking compared to 2-chlorophenyl in .
Spectroscopic and Analytical Data
- IR Spectroscopy : The triazole-thione in shows a C=S stretch at 1243 cm⁻¹, absent in the target compound’s dione system. The target’s carbonyl groups (C=O) would likely exhibit strong absorption near 1700–1750 cm⁻¹.
- 1H-NMR : Aromatic protons in the target compound’s 3-chlorophenyl and 2-methylbenzyl groups would resonate between δ 7.0–8.1 ppm, similar to analogs in and . The methyl group (δ ~2.6 ppm) aligns with reported values in .
- Elemental Analysis: The triazole-thione () showed discrepancies in nitrogen content (found 3.37% vs.
Pharmacological and Physicochemical Properties
highlights methods for evaluating drug-likeness using tools like SwissADME. While data for the target compound are unavailable, comparisons can be inferred:
Insights :
- The target compound’s chlorinated aryl and methylbenzyl groups may increase LogP compared to triazolo-thiadiazines, aligning it closer to celecoxib. However, this could reduce aqueous solubility, necessitating formulation optimization.
- Structural analogs in and demonstrate the importance of substituent positioning on bioactivity. For example, dimethylamino groups () enhance electron-donating capacity, whereas chlorine atoms (target) favor electrophilic interactions.
Biological Activity
5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, including antibacterial, antifungal, and anticancer properties, supported by various research findings.
Chemical Structure
The compound features a triazole ring fused with a pyrrole structure, which is known to enhance biological activity through various mechanisms. The presence of chlorine and methyl groups on the phenyl rings contributes to its pharmacological profile.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. Studies indicate that compounds similar to this compound show effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound's structure allows it to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis:
- MIC values for antifungal activity against Candida species have been noted between 1.6 μg/mL and 25 μg/mL .
- Triazole compounds have been shown to effectively combat infections caused by Aspergillus species when modified with specific substituents such as halogens .
Anticancer Activity
Emerging studies suggest that triazole derivatives may possess anticancer properties:
- Certain analogs have demonstrated cytotoxic effects in vitro against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- The mechanism of action may involve the modulation of multiple signaling pathways associated with cancer cell survival and growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
- Substituents on the phenyl rings significantly influence potency; for example, electron-withdrawing groups enhance activity against certain pathogens .
- The presence of bulky hydrophobic groups has been linked to increased antibacterial efficacy .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Benzotriazole Derivatives : A study found that benzotriazole derivatives exhibited potent antimicrobial activity against various bacterial strains. These findings support the potential application of triazole-based compounds in treating resistant infections .
- Antifungal Studies : Research on related triazoles showed promising results against Candida albicans and Aspergillus niger, indicating a viable pathway for developing new antifungal agents .
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer: Optimize reaction parameters systematically, including solvent selection (e.g., ethanol or DMF), temperature (test 60–100°C), and molar ratios of reactants. Use catalytic agents (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, and purify via recrystallization using solvent pairs like ethanol/water . Characterize intermediates and final products using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What analytical techniques are critical for confirming the compound’s structural identity?
Methodological Answer: Combine spectroscopic methods:
- NMR spectroscopy to assign proton and carbon environments, focusing on aromatic regions (e.g., chlorophenyl and benzyl substituents) .
- X-ray crystallography to resolve stereochemistry and validate the fused triazole-pyrrolo[3,4-d] system (if single crystals are obtainable) .
- FT-IR to identify functional groups (e.g., carbonyl stretches near 1700 cm) .
Q. How can initial pharmacological activity be assessed computationally?
Methodological Answer: Use SwissADME or AutoDock Vina to predict pharmacokinetic properties (e.g., logP, drug-likeness) and binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Compare results to reference drugs like celecoxib to prioritize in vitro testing .
Q. What are reliable methods to assess solubility and stability under physiological conditions?
Methodological Answer:
Q. How can purity and byproduct formation be monitored during synthesis?
Methodological Answer: Employ HPLC-DAD with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) to detect impurities. Use GC-MS for volatile byproducts and elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Use molecular dynamics (MD) simulations to study interactions with biological targets (e.g., enzyme active sites). Integrate machine learning (e.g., QSAR models) to correlate structural features with activity .
Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?
Methodological Answer: Re-evaluate computational assumptions (e.g., protonation states or tautomeric forms). Validate docking poses with cryo-EM or surface plasmon resonance (SPR) . Perform metabolite profiling to identify in vivo modifications that alter activity .
Q. What novel synthetic routes could bypass low-yield steps in current methodologies?
Methodological Answer: Explore flow chemistry for continuous synthesis of unstable intermediates. Test microwave-assisted reactions to accelerate cyclization steps. Investigate biocatalytic methods (e.g., enzyme-mediated coupling) for stereoselective synthesis .
Q. How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer: Conduct X-ray diffraction to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Correlate packing density with melting points and solubility using Hirshfeld surface analysis .
Q. What strategies can elucidate synergistic effects in combination therapies?
Methodological Answer: Perform isobolographic analysis to quantify synergy with co-administered drugs. Use transcriptomics (RNA-seq) to identify pathways affected by the combination. Validate findings in 3D cell culture models to mimic in vivo complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
